molecular formula C19H24N4O3 B3082016 4-{[4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]amino}-4-oxobutanoic acid CAS No. 1119449-97-6

4-{[4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]amino}-4-oxobutanoic acid

Cat. No.: B3082016
CAS No.: 1119449-97-6
M. Wt: 356.4 g/mol
InChI Key: IBCIUZOIGXKYSG-UHFFFAOYSA-N
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Description

4-{[4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]amino}-4-oxobutanoic acid is a complex organic compound with the molecular formula C19H24N4O3.

Mechanism of Action

Target of Action

Similar compounds with a methylpiperazine fragment have been associated withlymphocyte signaling and cell adhesion proteins . These proteins play crucial roles in immune response and cellular interactions, respectively.

Mode of Action

It’s known that compounds with a methylpiperazine fragment can form hydrogen bonds with their targets . This interaction can lead to changes in the target’s conformation and function.

Biochemical Pathways

Compounds with similar structures have been associated with pathways related tobone resorption and osteoclast differentiation . These pathways are crucial for bone remodeling and homeostasis.

Pharmacokinetics

It’s known that the compound exists in multiple forms, including anhydrous polymorphic forms and solvates . These different forms could potentially influence the compound’s bioavailability and pharmacokinetic profile.

Result of Action

Similar compounds have been shown to have effects oncellular signaling and adhesion , which could potentially influence a variety of cellular processes and responses.

Action Environment

It’s known that the compound’s structure can form hydrogen bonds , which could potentially be influenced by environmental factors such as pH and temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]amino}-4-oxobutanoic acid typically involves multiple steps, starting with the formation of the quinoline coreThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-{[4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

4-{[4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]amino}-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is employed in studies involving cell signaling and protein interactions.

    Medicine: It has potential therapeutic applications due to its unique structure and biological activity.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{[4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]amino}-4-oxobutanoic acid apart is its unique combination of a quinoline core and a piperazine ring, which imparts distinct chemical and biological properties. This makes it a valuable tool in various fields of research and industry .

Properties

IUPAC Name

4-[[4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-13-11-17(23-9-7-22(2)8-10-23)21-16-4-3-14(12-15(13)16)20-18(24)5-6-19(25)26/h3-4,11-12H,5-10H2,1-2H3,(H,20,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCIUZOIGXKYSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)NC(=O)CCC(=O)O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-{[4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]amino}-4-oxobutanoic acid
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4-{[4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]amino}-4-oxobutanoic acid
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4-{[4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]amino}-4-oxobutanoic acid
Reactant of Route 4
4-{[4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]amino}-4-oxobutanoic acid
Reactant of Route 5
4-{[4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]amino}-4-oxobutanoic acid
Reactant of Route 6
4-{[4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]amino}-4-oxobutanoic acid

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